(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine

Chiral resolution Enantiomeric purity Stereochemical integrity

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine is an optically active chiral benzylic amine bearing a para-trifluoromethyl substituent on the phenyl ring. With molecular formula C₉H₁₀F₃N and molecular weight 189.18 g/mol, this compound exists as a single (R)-enantiomer at the α-carbon stereocenter.

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
CAS No. 578027-35-7
Cat. No. B1363397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine
CAS578027-35-7
Molecular FormulaC9H10F3N
Molecular Weight189.18 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(F)(F)F)N
InChIInChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1
InChIKeyGUMZDWPMXGQNBG-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine (CAS 578027-35-7): Chiral Pharmaceutical Intermediate for Asymmetric Synthesis


(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine is an optically active chiral benzylic amine bearing a para-trifluoromethyl substituent on the phenyl ring . With molecular formula C₉H₁₀F₃N and molecular weight 189.18 g/mol, this compound exists as a single (R)-enantiomer at the α-carbon stereocenter [1]. The trifluoromethyl group confers enhanced lipophilicity and metabolic stability characteristics valued in medicinal chemistry [2]. As a primary amine with a stereodefined benzylic chiral center, this compound serves as a versatile building block for constructing enantiomerically pure pharmaceuticals and agrochemicals [3].

Chiral Configuration Stereodefined (R)-enantiomer at α-carbon, supports asymmetric synthesis workflows
para-CF₃ Profile Reported lipophilicity and metabolic stability profile in medicinal chemistry context
Building Block Primary amine with defined stereocenter; suitable for enantiopure pharmaceutical and agrochemical intermediate construction

Why Generic Substitution of (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine Compromises Stereochemical Integrity in Chiral Synthesis


Substituting (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine with the racemic mixture (CAS 15996-84-6) or the (S)-enantiomer (CAS 84499-73-0) fundamentally alters downstream stereochemical outcomes in asymmetric synthesis . The benzylic chiral center is retained throughout synthetic transformations, meaning the final pharmaceutical or agrochemical product inherits the stereochemistry of the starting amine [1]. Use of racemic starting material yields diastereomeric mixtures requiring additional separation steps, while incorrect enantiomer selection can produce pharmacologically inactive or even antagonistic products [2]. The (R)-configuration is specifically required for constructing certain bioactive molecules, as documented in patent literature identifying this compound as a distinct, novel intermediate with independent utility from its enantiomeric counterpart [3].

Target: (R)-enantiomer Transfers defined stereochemistry through synthesis
Substitute: Racemic mixture May produce diastereomeric mixtures requiring additional separation
Target: (R)-enantiomer May support intended stereospecific interactions
Substitute: (S)-enantiomer Could result in different or opposing biological activity profile
Target: (R)-enantiomer Recognized as distinct patent intermediate
Substitute: (S)/racemate Substitution may alter regulatory and intellectual property position

Quantitative Evidence for Selecting (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine Over Structural Analogs


Absolute Configuration and Enantiomeric Purity: (R)-Enantiomer vs. (S)-Enantiomer and Racemate

The (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine compound possesses a defined absolute configuration at the α-carbon stereocenter, documented as the (αR)-configuration per ACD/Index Name nomenclature . This stereochemical identity is distinct from the (S)-enantiomer (CAS 84499-73-0) and the racemic mixture (CAS 15996-84-6). Commercial sources provide (R)-enantiomer at ≥95% to ≥98% enantiomeric purity, with enantiomeric excess typically determined by chiral HPLC analysis .

Enantiomeric purity
Data to verify
(R)-configuration, ≥95–98% ee (commercial)
Supports stereochemical-control workflow in asymmetric synthesis
Chiral HPLC verification recommended per batch
Chiral resolution Enantiomeric purity Stereochemical integrity

Patent-Documented Identity as Novel Optically Active Intermediate

U.S. Patent US07081551B2 explicitly defines optically active (R)-1-(4-trifluoromethylphenyl)ethylamine as a 'novel compound' distinct from its racemic form and (S)-enantiomer, claiming it as an important intermediate for medicines and agricultural chemicals [1]. The patent establishes this specific (R)-enantiomer as a discrete chemical entity with independent industrial utility. Related patent US6797842 describes industrial-scale production processes achieving high optical purity for 1-(trifluoromethyl-substituted phenyl)ethylamines [2].

Patent recognition
Class-level inference
U.S. Patent US07081551B2: claimed as novel optically active intermediate
Supports independent industrial utility as discrete entity
Patent establishes composition-of-matter distinction
Pharmaceutical intermediate Agrochemical intermediate Patent-protected structure

Physicochemical Property Profile: LogP and Predicted Boiling Point

The (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine exhibits a calculated LogP value of 3.4254 [1]. The trifluoromethyl substituent contributes substantially to this lipophilicity, with the para-CF₃ group representing an optimal balance of electron-withdrawing character and steric profile relative to other substituent patterns [2]. Predicted boiling point is 203.9±35.0 °C at 760 mmHg, and predicted density is 1.180±0.06 g/cm³ .

Lipophilicity (LogP)
Class-level inference
Calculated LogP 3.4254 (predicted)
Reported increase in lipophilicity vs. non-fluorinated analog
Computational prediction; empirical confirmation recommended
Lipophilicity Physicochemical properties ADME prediction

Commercial Availability with Verified Analytical Documentation

Commercial suppliers provide (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine with batch-specific analytical documentation including NMR, HPLC, and GC purity verification . Standard purity grades range from 95% to 98% minimum purity, with some vendors offering ≥98% specifications. The compound is supplied with MDL number MFCD06761837, enabling unambiguous cross-referencing across procurement platforms . Storage conditions specified as room temperature under inert atmosphere with protection from light .

Commercial specifications
Supporting evidence
≥95–98% purity, NMR/HPLC/GC batch certificates
Supports procurement for reproducible synthesis workflows
Batch-specific COA recommended
Quality control Analytical certification Procurement specification

Validated Application Scenarios for (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine in Pharmaceutical and Agrochemical R&D


Asymmetric Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

Utilize (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine as a chiral building block in the construction of enantiomerically pure active pharmaceutical ingredients (APIs) requiring a stereodefined benzylic amine motif [1]. The (R)-configuration is transferred through subsequent synthetic steps, enabling access to drug candidates with defined absolute stereochemistry. This application is particularly relevant for central nervous system (CNS) drug development where the para-trifluoromethyl group enhances blood-brain barrier penetration [2].

Development of Fluorinated Agrochemical Active Ingredients

Employ (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine in the synthesis of chiral agrochemicals, including optically active pesticides and herbicides [1]. The trifluoromethyl substituent contributes to improved metabolic stability and environmental persistence profiles in crop protection agents [2]. The defined (R)-stereochemistry enables the development of single-enantiomer agrochemicals with potentially reduced environmental loading compared to racemic formulations [3].

Chiral Ligand and Catalyst Precursor Synthesis

Apply (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine as a precursor for chiral ligands and organocatalysts in asymmetric catalysis applications [1]. The primary amine functionality serves as an anchor point for generating chiral Schiff bases, amides, or N-heterocyclic carbene ligands. The para-CF₃ group provides electronic tuning of ligand properties while maintaining sufficient steric accessibility for substrate binding [2].

Reference Standard for Chiral Analytical Method Development

Deploy (R)-1-[4-(Trifluoromethyl)phenyl]ethylamine as a reference standard for developing and validating chiral HPLC or SFC analytical methods [1]. The compound's distinct (R)-configuration and commercial availability at ≥95% enantiomeric purity make it suitable for establishing retention time benchmarks and enantiomeric separation protocols [2]. This supports quality control workflows for processes requiring enantiomeric purity verification.

Application
Selection Property
Validation Focus
Chiral pharmaceutical intermediate synthesis
Stereochemical-control in asymmetric synthesis
Enantiomeric purity transfer and downstream stereochemistry evaluation
Chiral agrochemical intermediate synthesis
Reported metabolic stability and environmental persistence profile
Single-enantiomer product characterization and environmental loading assessment
Chiral ligand/catalyst precursor
Electronic and steric tuning from para-CF₃ substituent
Catalytic performance and enantioselectivity under research conditions
Chiral analytical reference standard
Documented enantiomeric purity and retention behavior
Method development and enantiomeric separation validation

Technical Documentation Hub

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